![molecular formula C10H14N4 B13076300 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a dimethylaminoethyl group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine-2-carbonitrile derivatives with oxidized substituents.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine-2-carbonitrile derivatives.
科学的研究の応用
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and functional materials.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The carbonitrile group can participate in hydrogen bonding or other interactions with target molecules, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)pyridine: A related compound with similar structural features but lacking the carbonitrile group.
5-Amino-2-(dimethylamino)pyridine: Another similar compound with an amino group instead of the carbonitrile group.
Uniqueness
5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile is unique due to the presence of both the dimethylaminoethyl group and the carbonitrile group, which confer distinct chemical and biological properties
特性
分子式 |
C10H14N4 |
|---|---|
分子量 |
190.25 g/mol |
IUPAC名 |
5-[2-(dimethylamino)ethylamino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H14N4/c1-14(2)6-5-12-10-4-3-9(7-11)13-8-10/h3-4,8,12H,5-6H2,1-2H3 |
InChIキー |
JPZBKBUJWZSGNA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=CN=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


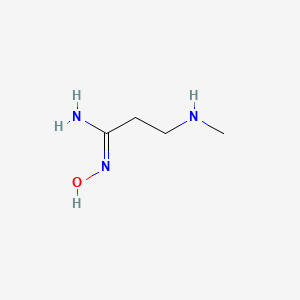
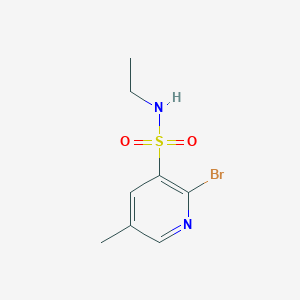
![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
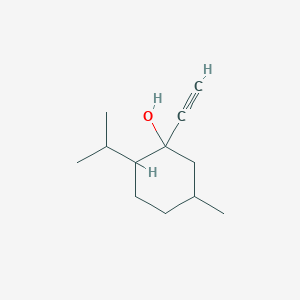
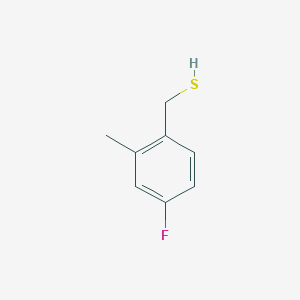
![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
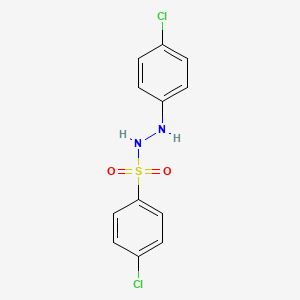
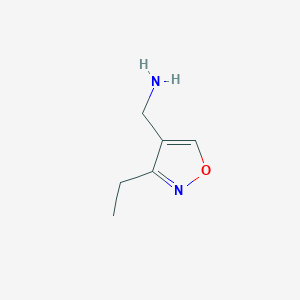
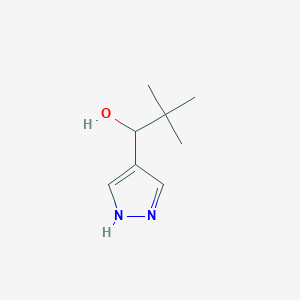
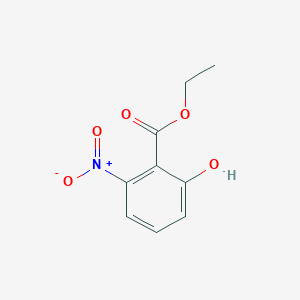
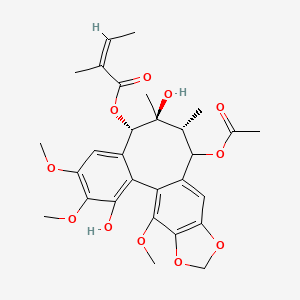
![2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B13076283.png)
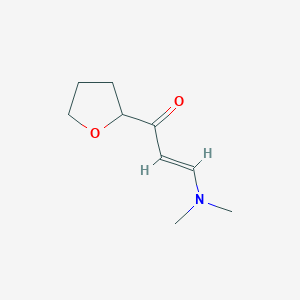
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13076285.png)
